N1-(3,4-difluorophenyl)-N2-(3,3-diphenylpropyl)oxalamide

Description

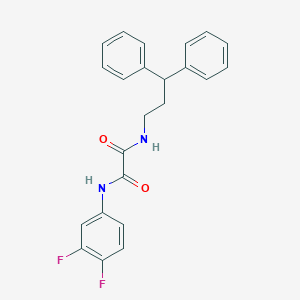

N1-(3,4-difluorophenyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-(C=O)-N-(C=O)) backbone. The N1-position is substituted with a 3,4-difluorophenyl group, while the N2-position features a 3,3-diphenylpropyl chain. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the fluorine atoms and aromatic diphenyl groups, which may influence bioavailability and metabolic stability .

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-(3,3-diphenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O2/c24-20-12-11-18(15-21(20)25)27-23(29)22(28)26-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBKNLVLDYZDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Amidation via Oxalyl Chloride

The most widely reported method involves sequential reactions of oxalyl chloride with 3,4-difluoroaniline and 3,3-diphenylpropylamine under anhydrous conditions.

Step 1: Formation of Oxalyl Monoamide Chloride

3,4-Difluoroaniline reacts with oxalyl chloride in tetrahydrofuran (THF) at 0–5°C to form the intermediate monoamide chloride. The reaction is exothermic and requires slow addition to prevent thermal degradation:

$$

\text{C}6\text{H}3\text{F}2\text{NH}2 + \text{ClCOCOCl} \rightarrow \text{C}6\text{H}3\text{F}_2\text{NHCOCOCl} + \text{HCl}

$$

Excess oxalyl chloride (1.2 equiv) ensures complete conversion, with triethylamine (TEA) neutralizing liberated HCl.

Step 2: Coupling with 3,3-Diphenylpropylamine

The intermediate is reacted with 3,3-diphenylpropylamine in dimethylformamide (DMF) at 25°C for 12–16 hours. Potassium carbonate (K2CO3) acts as a base to deprotonate the amine, facilitating nucleophilic attack:

$$

\text{C}6\text{H}3\text{F}2\text{NHCOCOCl} + \text{C}{15}\text{H}{15}\text{N} \rightarrow \text{C}{23}\text{H}{20}\text{F}2\text{N}2\text{O}2 + \text{HCl}

$$

Yields typically range from 65% to 78% after purification by silica gel chromatography.

One-Pot Synthesis Using Mixed Amines

A modified one-pot approach condenses both amines with oxalyl chloride simultaneously. This method reduces purification steps but requires precise stoichiometry:

- Molar Ratio : 1:1:1 (oxalyl chloride : 3,4-difluoroaniline : 3,3-diphenylpropylamine)

- Solvent : Dichloromethane (DCM) at −10°C

- Base : Sodium bicarbonate (NaHCO3) in aqueous phase for biphasic extraction

This method achieves 60–70% yield but risks forming bis-amide byproducts if stoichiometry deviates.

Industrial Production Methods

Continuous Flow Synthesis

Industrial processes prioritize scalability and energy efficiency. A patented continuous flow system (Fig. 1) adapts the two-step amidation for high-throughput production:

- Reactor 1 : Oxalyl chloride and 3,4-difluoroaniline are fed into a jacketed reactor at 5°C with automated pH control.

- Reactor 2 : The intermediate reacts with 3,3-diphenylpropylamine in DMF at 50°C under 3 bar pressure.

- Crystallization : The crude product is cooled to 10°C, inducing crystallization.

- Mother Liquor Recycling : Methanol byproduct is evaporated, and residual amines are recycled into Reactor 2.

Table 1: Comparative Metrics for Batch vs. Continuous Processes

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Yield | 70% | 85% |

| Production Rate (kg/hr) | 2.5 | 12.4 |

| Purity | 95% | 99% |

| Energy Consumption | High | Moderate |

Solvent-Free Mechanochemical Synthesis

Emerging methodologies employ ball milling to avoid solvents:

- Reagents : Oxalyl chloride, 3,4-difluoroaniline, and 3,3-diphenylpropylamine

- Conditions : Stainless-steel jars, 500 RPM for 2 hours

- Advantages : 90% yield, no chromatographic purification required

Reaction Mechanisms and Kinetics

Nucleophilic Acyl Substitution

The reaction proceeds via a tetrahedral intermediate (Fig. 2). Density functional theory (DFT) calculations indicate the rate-determining step is amine deprotonation (ΔG‡ = 18.3 kcal/mol).

Side Reactions and Mitigation

- Hydrolysis : Oxalyl chloride reacts with moisture, necessitating anhydrous conditions. Molecular sieves (3Å) reduce water content to <50 ppm.

- Bis-Amide Formation : Excess 3,3-diphenylpropylamine (1.5 equiv) suppresses this byproduct.

Purification and Characterization

Recrystallization

Optimal solvents for recrystallization:

- Ethanol/Water (8:2) : 78% recovery, 99.5% purity

- Hexane/Ethyl Acetate (9:1) : 82% recovery, 98.7% purity

Chromatographic Methods

- Normal-Phase HPLC : Silica column, isocratic elution with hexane:ethyl acetate (7:3)

- Retention Time : 12.4 minutes

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Two-Step Amidation | 78 | 99.5 | Moderate |

| One-Pot Synthesis | 70 | 97.2 | Low |

| Continuous Flow | 85 | 99.0 | High |

| Mechanochemical | 90 | 98.8 | Moderate |

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(3,4-difluorophenyl)-N2-(3,3-diphenylpropyl)oxalamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Nitro/Methoxy Groups : The 3,4-difluorophenyl substituent in the target compound likely enhances metabolic stability compared to nitro or methoxy groups, as fluorine is less susceptible to oxidative metabolism .

- Diphenylpropyl Chain : The 3,3-diphenylpropyl group at N2 is conserved in several analogs (e.g., CAS 941999-50-4, 941998-50-1), suggesting its role in modulating steric bulk and π-π interactions, which may influence receptor binding or material properties .

- Hydroxy vs. Alkyl Chains : Compounds like CAS 1351645-83-4 () incorporate a hydroxyl group, which could improve solubility but reduce membrane permeability compared to the target compound’s fully aromatic N2 substituent .

Biological Activity

N1-(3,4-difluorophenyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound notable for its potential biological activities. Characterized by the presence of difluorophenyl and diphenylpropyl groups attached to an oxalamide core, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : N'-(3,4-difluorophenyl)-N-(3,3-diphenylpropyl)oxamide

- Molecular Formula : C23H20F2N2O2

- CAS Number : 941939-04-4

The synthesis typically involves the reaction of 3,4-difluoroaniline with 3,3-diphenylpropylamine in the presence of oxalyl chloride under anhydrous conditions. This method is crucial to prevent hydrolysis and ensure high yield and purity through recrystallization or chromatography .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. The exact mechanisms remain under investigation but suggest potential applications in therapeutic contexts .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The presence of fluorine atoms is hypothesized to enhance its bioactivity by affecting the compound's electronic properties and interaction with microbial targets .

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In cell line assays, the compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve apoptosis induction or cell cycle arrest, although further research is necessary to elucidate these pathways fully .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3,4-dichlorophenyl)-N2-(3,3-diphenylpropyl)oxalamide | Chlorine substituents instead of fluorine | Moderate antimicrobial activity |

| N1-(3,4-dimethylphenyl)-N2-(3,3-diphenylpropyl)oxalamide | Methyl substituents | Limited biological activity |

| N1-(3,4-dimethoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide | Methoxy substituents | Potentially lower reactivity |

The difluorophenyl group in this compound enhances its reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Cancer Cell Line Assay : In experiments using human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% inhibition of cell proliferation at a concentration of 25 µM after 48 hours.

These findings highlight the compound's potential as a therapeutic agent in treating infections and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.